N-(4-Chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide

Catalog No.
S005572
CAS No.
269390-69-4
M.F
C19H16ClN3O
M. Wt
337.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(4-Chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]be...

CAS Number

269390-69-4

Product Name

N-(4-Chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide

IUPAC Name

N-(4-chlorophenyl)-2-(pyridin-4-ylmethylamino)benzamide

Molecular Formula

C19H16ClN3O

Molecular Weight

337.8 g/mol

InChI

InChI=1S/C19H16ClN3O/c20-15-5-7-16(8-6-15)23-19(24)17-3-1-2-4-18(17)22-13-14-9-11-21-12-10-14/h1-12,22H,13H2,(H,23,24)

InChI Key

GGPZCOONYBPZEW-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)Cl)NCC3=CC=NC=C3

Synonyms

N-(4-chlorophenyl)-2-[(4-pyridinylmethyl)amino]-benzamide

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)Cl)NCC3=CC=NC=C3

Description

VEGFR tyrosine kinase inhibitor II is a pyridinyl-anthranilamide compound that inhibits the kinase activities of VEGFR2 (KDR), VEGFR1 (FLT1), and c-Kit (IC50s = 20, 180, and 240 nM, respectively). It displays minimal activity against c-Src and EGFR (IC50s = 7 and 7.3 µM, respectively) and is inactive against Cdk1, c-Met, IGF-1R, and PKA (IC50s > 10 µM). VEGFR tyrosine kinase inhibitor II has been investigated for its potential to inhibit tumor induced angiogenesis.

N-(4-Chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide, also known as VEGFR Tyrosine Kinase Inhibitor II (VEGFR-IN-1), is a small molecule (DrugBank: ) currently classified as an experimental compound. While its specific mechanisms and applications are still under investigation, research suggests it may play a role in inhibiting the Vascular Endothelial Growth Factor Receptor (VEGFR).

N-(4-Chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide is a chemical compound categorized as a benzanilide. Its molecular formula is C19_{19}H16_{16}ClN3_3O, with a molecular weight of approximately 337.803 g/mol. The compound features a chlorophenyl group and a pyridinylmethyl amino moiety, making it structurally unique among similar compounds. It is primarily studied for its potential in therapeutic applications, particularly in the context of cancer and other diseases involving vascular endothelial growth factor receptor signaling pathways .

As a VEGFR tyrosine kinase inhibitor, N-(4-Chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide is thought to target the VEGF signaling pathway. VEGFRs are receptor proteins on the surface of endothelial cells, which line blood vessels. When VEGF binds to VEGFRs, it triggers a signaling cascade that leads to angiogenesis. N-(4-Chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide likely inhibits the activity of the VEGFR tyrosine kinase, thereby blocking the VEGF signaling pathway and potentially hindering angiogenesis [, ].

The chemical reactivity of N-(4-Chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide includes:

  • Oxidation: Under specific conditions, this compound can be oxidized to form N-oxides, which may alter its biological activity and solubility.
  • Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, allowing for further derivatization.
  • Hydrolysis: The amide bond may undergo hydrolysis under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine.

N-(4-Chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide has been identified as a potent inhibitor of vascular endothelial growth factor receptor (VEGFR) signaling. This inhibition is crucial for preventing tumor angiogenesis, thereby limiting tumor growth and metastasis. The compound interacts with various signaling pathways, including:

  • MAPK/ERK Pathway: It mediates the activation of MAPK1/ERK2 and MAPK3/ERK1, which are vital for cell proliferation and survival.
  • Phosphatidylinositol 3-Kinase Pathway: It influences the phosphorylation of PIK3R1, impacting cell growth and metabolism.
  • Nitric Oxide Production: The compound promotes the production of nitric oxide in endothelial cells, which plays a role in vasodilation and blood flow regulation .

The synthesis of N-(4-Chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide typically involves several steps:

  • Formation of the Amine: Starting from 4-chlorobenzoyl chloride, an appropriate amine is reacted to form an intermediate.
  • Pyridine Derivation: The pyridine moiety is introduced via reductive amination or similar methods.
  • Final Coupling Reaction: The final product is obtained through coupling reactions that link the chlorophenyl group with the pyridinylmethyl amino structure.

This multi-step synthesis often requires careful control of reaction conditions to ensure high yields and purity .

N-(4-Chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide has potential applications in:

  • Cancer Therapy: Due to its inhibitory effects on VEGFR signaling, it may serve as a therapeutic agent in anti-cancer treatments.
  • Research Tools: It can be utilized in biochemical research to study VEGFR-related pathways and their implications in various diseases.

Interaction studies have shown that N-(4-Chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide effectively binds to VEGFRs, inhibiting their activity. This binding leads to downstream effects such as reduced angiogenesis and altered cellular signaling pathways associated with tumor growth. These interactions are critical for understanding its pharmacological profile and therapeutic potential .

Several compounds share structural similarities with N-(4-Chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide. Here are some notable examples:

Compound NameStructureUnique Features
N-(4-Chlorophenyl)-N'-(pyridin-3-yl)methanesulfonamideStructureContains a sulfonamide group; different pharmacological profile.
N-(4-Chlorophenyl)-N-(pyridin-2-yl)methanesulfonamideStructureSimilar sulfonamide linkage; varying activity against different targets.
N-(Phenyl)-2-[[(pyridin-4-yl)methyl]amino]benzamideStructureLacks chlorine substituent; may exhibit different biological activities.

These compounds highlight the uniqueness of N-(4-Chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide due to its specific substitution patterns and biological activities associated with VEGFR inhibition.

XLogP3

4.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

337.0981898 g/mol

Monoisotopic Mass

337.0981898 g/mol

Heavy Atom Count

24

Appearance

Assay:≥98%A crystalline solid

Wikipedia

VEGF receptor tyrosine kinase inhibitor II

Dates

Modify: 2023-09-13

Explore Compound Types